molecular formula C24H37N5O3S3 B1667283 Biotin-HPDP CAS No. 129179-83-5

Biotin-HPDP

Cat. No.: B1667283
CAS No.: 129179-83-5
M. Wt: 539.8 g/mol
InChI Key: QLPHBNRMJLFRGO-YDHSSHFGSA-N
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Description

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent widely used to detect and enrich post-translationally modified proteins, particularly S-nitrosylated (SNO), S-palmitoylated, and S-acylated proteins . Its structure includes:

  • Biotin moiety: For affinity purification via streptavidin/avidin binding.
  • Pyridyldithiol group: Reacts with free thiols (-SH) to form a reversible disulfide bond.
  • Hexyl spacer: Reduces steric hindrance during labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-HPDP is synthesized through a multi-step process involving the reaction of biotin with a pyridyldithiol compound. The synthesis typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent to form an intermediate.

    Coupling Reaction: The activated biotin intermediate is then reacted with a pyridyldithiol compound to form this compound.

    Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Reaction Mechanism

Biotin-HPDP undergoes thiol-disulfide exchange with sulfhydryl groups through its 2-pyridyldithio moiety:

Biotin HPDP+R SHBiotin S S R+Pyridine 2 thione\text{Biotin HPDP}+\text{R SH}\rightarrow \text{Biotin S S R}+\text{Pyridine 2 thione}

This reaction displaces pyridine-2-thione, which absorbs strongly at 343 nm (ε=8.03×103M1cm1\varepsilon =8.03\times 10^3\,\text{M}^{-1}\text{cm}^{-1}) , enabling real-time reaction monitoring. The resulting disulfide bond provides stability under physiological conditions while remaining reversible via reducing agents like DTT .

Reaction Parameters

Optimal conditions and critical parameters for this compound reactions are summarized below:

ParameterOptimal Value/RangeSignificance
pH7.0–8.0 ( )Maximizes specificity for sulfhydryl groups; avoids hydrolysis or side reactions.
Temperature25°C ( )Standard room-temperature incubation for 1 hour ensures complete reaction.
SolubilityDMSO/DMF ( )Pre-dissolution in aprotic solvents ensures reagent stability and activity.
Molar Excess10–20× ( )Ensures complete biotinylation of target thiols.
Interfering AgentsThiols, reducing agentsMust be excluded from buffers to prevent premature reaction quenching .

Reversibility and Cleavage

The biotin–protein disulfide bond can be selectively cleaved using 50 mM DTT or other thiol-based reductants :

Biotin S S R+DTTBiotin SH+R SH+Oxidized DTT\text{Biotin S S R}+\text{DTT}\rightarrow \text{Biotin SH}+\text{R SH}+\text{Oxidized DTT}

This reversibility is critical for applications requiring protein recovery, such as pull-down assays followed by elution under non-denaturing conditions .

Quantification and Monitoring

The release of pyridine-2-thione during the reaction allows precise quantification using UV-Vis spectroscopy:

PropertyValueApplication
λmax\lambda_{\text{max}}343 nm ( )Wavelength for absorbance measurement.
Extinction Coefficient8.03×103M1cm18.03\times 10^3\,\text{M}^{-1}\text{cm}^{-1} ( )Used to calculate reaction completion.

Specificity and Limitations

  • Specificity : Minimal cross-reactivity with amines or histidines at pH 7–8 .

  • Limitations :

    • Requires free sulfhydryls (reduced cysteines).

    • Hydrolysis occurs at pH >8.5, reducing efficiency .

    • Insoluble in aqueous buffers without organic solvents .

This compound remains a gold-standard reagent for reversible, site-specific biotinylation, balancing specificity with practical versatility in biochemical assays .

Scientific Research Applications

Protein Labeling and Purification

Biotin-HPDP is extensively used for labeling proteins, allowing researchers to track and purify specific proteins from complex mixtures. The biotin moiety binds strongly to avidin or streptavidin, facilitating the isolation of labeled proteins through affinity chromatography.

Case Study: Protein Purification
In a study involving β-D-galactosidase, researchers demonstrated that biotinylation using this compound resulted in efficient purification of the enzyme. The process involved incubating the protein with this compound, followed by affinity purification using streptavidin-coated beads .

RNA Analysis

This compound has been employed in RNA studies, particularly in the context of analyzing RNA turnover and transcriptome profiling. It allows for the selective labeling of RNA molecules, which can then be enriched for sequencing or other analyses.

Case Study: RNA Turnover Studies
A study reported that using this compound for labeling s4U-RNA was less efficient compared to alternative methods like MTS-biotin. However, it still provided valuable insights into RNA dynamics and turnover rates within cells . The research highlighted the importance of optimizing labeling conditions to enhance sensitivity and reduce length bias in RNA enrichment.

Development of Biosensors

This compound is also utilized in the development of biosensors, where its ability to form stable complexes with biomolecules is exploited for detecting specific analytes.

Case Study: Gold Nanoparticle Sensors
Research has shown that this compound can be used to functionalize gold nanoparticles, creating biosensors capable of detecting proteins with high specificity. The reversible nature of the disulfide bond allows for regeneration of the sensor surface after use .

Comparative Data on Biotinylation Efficiency

The efficiency of biotinylation reagents can vary significantly based on their chemical structure and reaction conditions. Below is a comparison table highlighting key attributes of this compound versus other biotinylation reagents.

ReagentReaction TypeEfficiencyCleavage MethodApplications
This compoundDisulfide bondModerateReducing agents (e.g., DTT)Protein labeling, RNA studies
MTS-biotinDisulfide bondHighReducing agentsRNA studies
NHS-biotinAmine couplingHighNot applicableGeneral protein labeling

Comparison with Similar Compounds

Key properties :

  • CAS No.: 129179-83-5
  • Molecular formula : C24H37N5O3S3
  • Reversibility : Disulfide bonds are cleavable by reducing agents (e.g., DTT), enabling recovery of unmodified proteins .
  • Applications : Biotin switch assay (BST), acyl-biotin exchange (ABE), and protein interaction studies .

Biotin-HPDP vs. cysTMT and iodoTMT

  • cysTMT : A tandem mass tag (TMT) reagent with the same pyridyldithiol reactive group as this compound. It enables multiplexed quantification but requires UV activation for TMT reporter release.

    • Advantage : Multiplexing capability (e.g., 6-plex TMT) for high-throughput proteomics .
    • Limitation : Lower labeling efficiency compared to iodoTMT .
  • iodoTMT : Replaces cysTMT with an iodoacetyl group for irreversible cysteine binding.

    • Advantage : Higher labeling efficiency due to irreversible thioether bond formation.
    • Disadvantage : Loss of reversibility complicates protein recovery .
Parameter This compound cysTMT iodoTMT
Reactive Group Pyridyldithiol Pyridyldithiol Iodoacetyl
Bond Type Reversible (S–S) Reversible (S–S) Irreversible (C–S)
Multiplexing No Yes (6-plex) Yes (6-plex)
Labeling Efficiency Moderate Moderate High
Key Reference

This compound vs. ICAT Reagents

ICAT (Isotope-Coded Affinity Tag) reagents are isotope-labeled (e.g., <sup>12</sup>C/<sup>13</sup>C) biotinylation tools for quantitative MS.

  • Structure : Contains a biotin group, a thiol-reactive iodoacetyl group, and an isotope-coded linker .
  • Advantage : Enables accurate quantification via mass differences (e.g., 9 amu).
  • Limitations: Larger size (~600 Da) causes steric hindrance, reducing access to buried cysteines . Lower sensitivity: Only 69% of SNO-Cys sites detected by ICAT overlapped with this compound .
Parameter This compound ICAT
Molecular Weight 539.78 Da ~600 Da
Isotope Coding No Yes
Cysteine Accessibility High (small size) Moderate (bulky)
Peptide Detection 353 peptides 243 peptides
Key Reference

This compound vs. DTDP

DTDP (4,4’-dithiodipyridine) is a thiol-blocking reagent used to reduce non-specific biotinylation in ABE assays:

  • Mechanism : DTDP pre-treatment blocks residual free thiols, improving this compound specificity for S-acylated proteins .
  • Result: Reduces non-S-acylated protein co-isolation by ~50% (e.g., bovine thyroglobulin biotinylation decreased from 100% to 35%) .

This compound vs. Biotin-BMCC

Biotin-BMCC (Biotin-(maleimide)hexanoyl) is a maleimide-based thiol-labeling reagent.

  • Key Difference : Forms irreversible thioether bonds (vs. reversible disulfide bonds in this compound).
  • Application : Suitable for stable labeling but incompatible with reducing conditions .

This compound vs. Water-Soluble Derivatives (e.g., this compound(WS))

This compound(WS) addresses solubility limitations:

  • Advantage : Water-soluble formulation (20 mM in aqueous buffer) simplifies preparation .
  • Performance : Equivalent labeling efficiency to standard this compound in BST and ABE .

Advantages and Limitations of this compound

Advantages :

  • Reversible labeling enables protein recovery for downstream analysis .
  • High specificity for SNO and S-acylated proteins when combined with blockers like DTDP .
  • Compatible with diverse applications (e.g., Western blot, MS, electrochemical studies) .

Limitations :

  • Poor solubility in aqueous buffers (mitigated by this compound(WS)) .
  • Steric hindrance from the biotin moiety reduces monolayer packing on gold surfaces (SAMs) .
  • Moderate labeling efficiency compared to irreversible reagents like iodoTMT .

Biological Activity

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) is a versatile biotinylating agent widely used in biological research for the detection and analysis of proteins, particularly in the context of S-nitrosylation and protein labeling. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound functions primarily through the formation of mixed disulfides with free thiols on proteins. This reaction enables the specific labeling of proteins that are S-nitrosylated, a post-translational modification where a nitric oxide (NO) group is added to a cysteine residue. The biotin tag allows for subsequent purification and detection using streptavidin-based methods.

Biotin Switch Technique (BST)

The Biotin Switch Technique is a critical method that utilizes this compound to detect S-nitrosylated proteins. The procedure involves three main steps:

  • Blocking Free Thiols : Proteins are treated with methyl methanethiosulfonate (MMTS) to block free thiols.
  • Reduction of S-Nitrosothiols : Ascorbate is used to reduce S-nitrosothiols back to free thiols.
  • Biotinylation : The newly formed thiols are labeled with this compound, allowing for detection through immunoblotting or affinity purification .

Applications in Research

This compound has been employed in various studies to investigate protein modifications and their implications in cellular processes:

  • Detection of S-Nitrosylation : Research has shown that this compound effectively labels S-nitrosylated proteins, facilitating the study of their roles in physiological and pathological conditions. For instance, dysregulated S-nitrosylation of proteins like the ryanodine receptor has been linked to cardiac arrhythmias .
  • Neuroprotection Studies : In neurotoxic environments, this compound has been utilized to assess the neuroprotective effects of compounds by measuring their ability to induce S-nitrosylation in neuronal cells. This approach provides insights into potential therapeutic strategies for neurodegenerative diseases .

1. RNA Labeling Efficiency

A study compared the efficiency of this compound with other biotinylating agents for labeling RNA. It was found that while HPDP-biotin showed some bias towards longer RNA molecules, it was less effective than MTS-biotin in enriching human transcriptomes from HEK293T cells. This highlights the importance of choosing appropriate labeling reagents based on specific experimental needs .

2. S-Nitrosylation Detection in Brain Extracts

In another study, brain extracts were treated with nitrosothiol donors and analyzed using the BST with this compound. The results demonstrated that specific proteins could be selectively labeled and detected, providing a clearer understanding of their functional roles in signaling pathways influenced by nitric oxide .

Data Table: Comparison of Biotinylating Agents

FeatureThis compoundMTS-BiotinOther Agents
ReactivityModerateHighVariable
SpecificityHigh for thiolsModerateDepends on agent
ApplicationS-NitrosylationGeneral biotinylationVarious
Detection MethodImmunoblottingImmunoblottingVaries

Q & A

Basic Research Questions

Q. What is the standard protocol for biotinylating sulfhydryl groups using Biotin-HPDP?

  • Methodological Answer : Dissolve this compound in DMSO (4 mM) and mix with a sulfhydryl-containing protein solution (≥2 mg/ml in 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2) at a 1:10 (v/v) ratio. React for 90 minutes at room temperature. Purify via gel filtration or dialysis to remove unreacted reagent. Avoid reducing agents (e.g., DTT) during the reaction, as they disrupt disulfide bond formation .

Q. How to optimize reaction conditions for this compound in protein labeling?

  • Methodological Answer : Maintain pH 6–9 and use buffers free of reducing agents. For proteins requiring reduction (e.g., disulfide-bonded targets), pre-reduce with TCEP or DTT, but ensure complete removal via dialysis before this compound addition. For solubility, limit organic solvents (DMSO/DMF) to ≤10% of the reaction volume to prevent protein denaturation. Validate labeling efficiency via non-reducing SDS-PAGE and streptavidin-HRP detection .

Advanced Research Questions

Q. How to address non-specific binding of this compound in complex biological samples?

  • Methodological Answer : Pre-treat samples with 20 mM N-ethylmaleimide (NEM) for 30 minutes at 50°C to block free thiols, reducing non-specific labeling. Centrifuge post-incubation to remove precipitated proteins. For Western blot analysis, include controls with excess biotin (without HPDP) to confirm specificity. Adjust this compound concentration (0.1–0.4 mM) and incubation time (30–60 minutes) to balance signal intensity and background noise .

Q. What are the comparative advantages of this compound versus ICAT reagents in S-nitrosylation studies?

  • Methodological Answer : this compound offers superior accessibility to buried cysteine residues due to its smaller size (428 Da vs. ICAT’s ~500 Da) and lower hydrophobicity, enhancing detection of structurally constrained S-nitrosylation sites. However, ICAT enables isotopic quantification and reduces false positives by eliminating disulfide-bound proteins during alkylation. Use this compound for broad screening and ICAT for targeted, quantitative analysis .

Q. How to handle solubility challenges of this compound in aqueous solutions?

  • Methodological Answer : For water-insoluble this compound, prepare stock solutions in DMSO and dilute into reaction buffers to maintain ≤10% organic content. Alternatively, use water-soluble derivatives (e.g., this compound(WS)), which eliminate precipitation risks. Validate solubility via dynamic light scattering or visual clarity checks. Post-labeling, remove aggregates by centrifugation (10,000 × g, 10 minutes) before affinity purification .

Q. How to recover target proteins after this compound-based affinity purification?

  • Methodological Answer : After streptavidin bead capture, elute proteins using 50 mM DTT or 100 mM β-mercaptoethanol to cleave the disulfide bond. Dialyze eluates to remove reductants before downstream analysis (e.g., LC-MS/MS). For irreversible binding, substitute this compound with iodoacetyl-biotin, which forms stable thioether bonds but sacrifices reversibility .

Q. Data-Driven Insights

  • Specificity Validation : In smoker plasma studies, this compound labeling revealed RBC-mediated protection of HSA Cys34 oxidation, confirmed via densitometric analysis of biotin incorporation (Fig. 5B, ).
  • Reagent Comparison : this compound detected 69% of SNO-Cys sites identified by ICAT, with reduced sensitivity attributed to steric hindrance in structured proteins (Fig. 2C, ).

Q. Key Considerations

  • Contradictions : and highlight conflicting solubility profiles; water-soluble variants (this compound(WS)) mitigate traditional solubility limitations .
  • Experimental Design : Always include NEM-blocked controls and validate with orthogonal methods (e.g., SNO-RAC) to confirm S-nitrosylation specificity .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHBNRMJLFRGO-YDHSSHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580280
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129179-83-5
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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